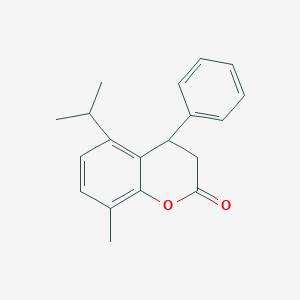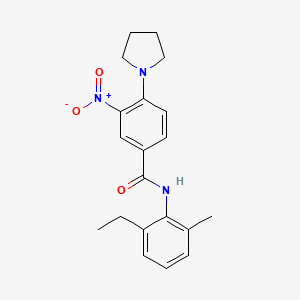
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN belongs to the class of benzamide derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is as a tool for studying the function of the endocannabinoid system. This compound has been shown to act as a selective antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. This makes this compound a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes.
Mécanisme D'action
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide acts as a selective antagonist of the CB1 receptor. The endocannabinoid system is involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood regulation. By blocking the CB1 receptor, this compound can modulate the activity of the endocannabinoid system and affect these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its role as a CB1 receptor antagonist, this compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can have a range of effects on physiological processes. This compound has also been shown to inhibit the activity of monoacylglycerol lipase (MAGL), which is an enzyme that breaks down 2-arachidonoylglycerol (2-AG), another endocannabinoid. This leads to an increase in the levels of 2-AG in the body, which can also have a range of effects on physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the effects of modulating the endocannabinoid system specifically through the CB1 receptor. However, one limitation of using this compound is its relatively low potency compared to other CB1 receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
Orientations Futures
There are several potential future directions for research on N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is the development of more potent CB1 receptor antagonists based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the function of the endocannabinoid system in various physiological and pathological processes. Additionally, this compound may have potential applications in the development of new therapies for conditions such as pain, anxiety, and obesity that are associated with dysregulation of the endocannabinoid system.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c18-13-4-3-5-14(11-13)19-17(22)12-6-7-15(16(10-12)21(23)24)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSNFHSSOAIJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4080538.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080546.png)
![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B4080560.png)
![N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4080567.png)


![methyl {3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4080584.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-phenoxy-2-propanol dihydrochloride](/img/structure/B4080585.png)
![4-(4-{[2-(dimethylamino)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4080586.png)
![N-1-adamantyl-7-(difluoromethyl)-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080603.png)
![10-(cyclopropylcarbonyl)-11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4080613.png)
![ethyl 2-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4080621.png)